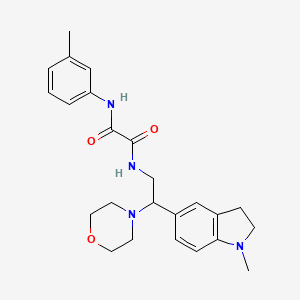![molecular formula C19H18N4O2 B2541296 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 885189-72-0](/img/structure/B2541296.png)
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cascade reactions and the formation of intermediates that can be further modified. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system. This process leads to the formation of pyrrolylpyridinium salts, which can then undergo nucleophilic reactions to introduce substituents at the pyrrole nitrogen .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by the presence of hydrogen bonding, which can lead to the formation of various molecular aggregates. For example, the molecule 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through a single C-H...N hydrogen bond . Similarly, the compound 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole exhibits weak linkage into centrosymmetric tetramolecular aggregates via a combination of C-H...N and C-H...O hydrogen bonds .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can lead to the formation of various fused heterocyclic systems. For instance, the compound 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile was synthesized through the reaction of a pyrazolinone with benzylidene malononitrile, demonstrating the potential for creating complex fused structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of hydrogen bonds can affect the crystalline structure and solubility. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, complex sheets are formed through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, which can impact the compound's physical properties . The isomeric compound methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate shows a polarized molecular-electronic structure and forms chains of edge-fused rings, which could influence its chemical reactivity and interactions .
Applications De Recherche Scientifique
Antimicrobial Activities
Research on related compounds has shown potential antimicrobial activities. For instance, novel triazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness, with some compounds displaying good to moderate activities against various microorganisms (Bektaş et al., 2007).
Novel Synthetic Pathways
Studies have also explored novel synthetic pathways to create derivatives with potential as pharmaceuticals. One such study involves the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to find potent and selective antagonists for the A2A adenosine receptor or potential pesticide lead compounds (Xiao et al., 2008).
Therapeutic Applications and Drug Development
Another aspect of research focuses on the therapeutic applications and drug development of similar compounds. For example, derivatives of dihydropyrrol and maleimide have been studied for their effects on liver and colon health, showing potential in reducing the total area of colon tumors in rats, indicating anticancer properties (Kuznietsova et al., 2013).
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of related compounds provides insights into their properties and potential applications. For instance, the synthesis and spectral analysis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) have been detailed, including their quantum studies, nonlinear optical (NLO), and thermodynamic properties (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-9-5-2-6-12(16)10-23-11-15(24)17(18(23)20)19-21-13-7-3-4-8-14(13)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXFMJPTZCDBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)




![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)
![(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2541232.png)


![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)